molecular formula C25H21Cl2N5O2S B2877713 5-[(4-chlorophenyl)[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 887220-69-1

5-[(4-chlorophenyl)[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Katalognummer: B2877713
CAS-Nummer: 887220-69-1
Molekulargewicht: 526.44
InChI-Schlüssel: COFAJZZLSYVFLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(4-chlorophenyl)[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a sophisticated chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule is a triazolothiazole derivative, a class known for a wide spectrum of biological activities. Its structure incorporates a piperazine linker between two chlorophenyl rings and a fused triazolothiazole core, a design often associated with targeting neurological receptors. Research indicates this compound exhibits potent antagonist activity at the 5-HT2A serotonin receptor, a primary target for investigating novel neuropsychiatric therapeutics (https://pubchem.ncbi.nlm.nih.gov). Studies have shown it possesses a high affinity (Ki < 1 nM) for this receptor, making it a valuable pharmacological tool for probing serotoninergic signaling pathways and their role in conditions such as schizophrenia, depression, and anxiety (https://www.ebi.ac.uk/chembl/compound report card/CHEMBL4580820/). Its unique structure also suggests potential for investigation as a multi-target ligand, possibly interacting with other GPCRs. This product is intended for non-clinical research applications, including in vitro binding assays, functional cellular studies, and as a reference standard in analytical chemistry. It is supplied to qualified researchers with the explicit understanding that it is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

5-[(4-chlorophenyl)-[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21Cl2N5O2S/c26-17-8-6-16(7-9-17)21(31-12-10-30(11-13-31)19-4-1-3-18(27)15-19)22-24(33)32-25(35-22)28-23(29-32)20-5-2-14-34-20/h1-9,14-15,21,33H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFAJZZLSYVFLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(C3=CC=C(C=C3)Cl)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of the Triazolo-Thiazole Core

The triazolo[3,2-b]thiazol-6-ol scaffold is synthesized via a regioselective electrophilic cyclization strategy. Key steps include:

Formation of 1H-1,2,4-Triazole-5-Thiol Intermediate

The precursor 1H-1,2,4-triazole-5-thiol is prepared by heating thiosemicarbazide in formic acid, followed by alkaline hydrolysis. This intermediate serves as the nucleophilic center for subsequent cyclization.

Cyclization with Monochloroacetic Acid

Reaction of 1H-1,2,4-triazole-5-thiol with monochloroacetic acid in acetic anhydride induces cyclization to form the thiazolo-triazole core. The hydroxyl group at position 6 is introduced via in situ oxidation or hydrolysis of a ketone intermediate. For example, treatment with 2,3-dimethoxybenzaldehyde under acidic conditions yields a fused thiazolo-triazole system with coplanar geometry.

Functionalization of the Core Structure

Introduction of the Furan-2-yl Group

The furan-2-yl substituent at position 2 is installed via a palladium-catalyzed cross-coupling reaction. α-Bromoketone intermediates (e.g., 2-bromo-1-(thiazol-5-yl)ethanone) undergo azide displacement followed by copper-catalyzed alkyne-azide cyclization (CuAAC) with furan-2-yl acetylene. This "click chemistry" approach achieves moderate to high yields (45–92%).

Mannich Reaction for Chlorophenyl-Piperazinyl Moiety

The Mannich reaction is employed to introduce the 4-chlorophenyl and 4-(3-chlorophenyl)piperazin-1-yl groups. The triazolo-thiazole core reacts with 4-chlorobenzaldehyde and 1-(3-chlorophenyl)piperazine in the presence of a Lewis acid catalyst (e.g., ZnCl₂). This one-pot reaction forms the C–C bond between the aromatic aldehyde and the piperazine nitrogen, yielding the bis-chlorophenylmethyl intermediate.

Optimization Data:
Condition Yield (%) Reference
ZnCl₂, 60°C, 12 h 78
BF₃·Et₂O, rt, 24 h 65

Final Hydroxylation and Purification

Hydroxylation at Position 6

The hydroxyl group is introduced via saponification of a methoxy or acetyl-protected intermediate. Treatment with aqueous KOH in tetrahydrofuran (THF) at 60°C for 6 hours achieves quantitative deprotection.

Chromatographic Purification

Final purification is performed using flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to isolate the target compound in >95% purity.

Alternative Synthetic Routes

Electrophilic Halocyclization

Regioselective bromocyclization of 3-allylsulfanyl-4H-1,2,4-triazoles with pyridinium tribromide forms the thiazolo-triazole system, though this method requires stringent temperature control (0–5°C) to avoid byproducts.

Post-Synthetic Modification

Symmetric triazolo-thiazoles are halogenated at position 5, followed by Suzuki-Miyaura coupling with furan-2-ylboronic acid. However, this route suffers from low regioselectivity (∼60% yield).

Challenges and Optimization

  • Regioselectivity : Electrophilic cyclization direction depends on the alkenyl substituent’s electronic properties. Electron-withdrawing groups favor thiazolo-triazolium salt formation.
  • Stability : α-Bromoketone intermediates are prone to decomposition; shorter reaction times (≤6 hours) improve yields.
  • Green Chemistry : Ethanol/water solvent systems reduce environmental impact during piperazinyl group installation.

Analyse Chemischer Reaktionen

Types of Reactions

5-[(4-chlorophenyl)[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Wissenschaftliche Forschungsanwendungen

5-[(4-chlorophenyl)[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Biological Research: It is used in studies investigating its effects on cellular pathways and its potential as a therapeutic agent.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of 5-[(4-chlorophenyl)[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit or activate certain signaling pathways, resulting in therapeutic effects such as anti-inflammatory or anti-cancer activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-[(4-chlorophenyl)[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack one or more of these functional groups.

Biologische Aktivität

The compound 5-[(4-chlorophenyl)[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, antibacterial effects, and other pharmacological implications.

Chemical Structure

The compound belongs to a class of heterocyclic compounds characterized by the presence of a triazole and thiazole ring system. Its structural complexity contributes to its diverse biological activities.

Property Description
Molecular Formula C₁₈H₁₈Cl₂N₄O₃S
Molecular Weight 398.33 g/mol
IUPAC Name 5-[(4-chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro cytotoxicity assays were conducted against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). The results demonstrated significant antiproliferative effects:

  • MCF-7 Cell Line : The compound exhibited an IC50 value of approximately 10 µg/mL.
  • HepG2 Cell Line : The IC50 was found to be lower than that of standard chemotherapeutics like 5-Fluorouracil.

These findings suggest that modifications in the molecular structure can enhance the anticancer efficacy. For instance, substituting certain groups on the piperazine ring improved activity significantly.

Antibacterial Activity

The compound's antibacterial properties were assessed through various assays. It demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve interference with bacterial cell wall synthesis and protein translation.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in cancer cell proliferation.
  • DNA Intercalation : Preliminary studies suggest that it may intercalate into DNA, disrupting replication processes.
  • Receptor Modulation : It may act as a modulator for certain neurotransmitter receptors due to the presence of the piperazine moiety.

Case Studies

A series of case studies have been documented where this compound was tested in combination with other chemotherapeutic agents. These studies indicated enhanced efficacy when used in conjunction with existing treatments for various cancers.

Study 1: Combination Therapy

In a study involving MCF-7 cells, the compound was combined with doxorubicin. The results showed a synergistic effect, leading to a reduction in IC50 values by nearly 50%, suggesting that this compound could be a valuable addition to combination therapy regimens.

Study 2: In Vivo Efficacy

Animal models treated with this compound showed significant tumor regression compared to control groups. Histopathological examinations revealed decreased cellular proliferation and increased apoptosis in treated tumors.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.